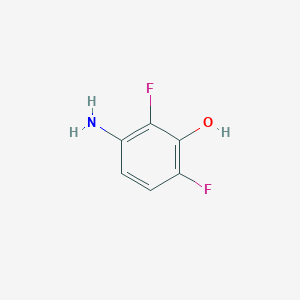

3-Amino-2,6-difluorophenol

Description

Historical Context and Evolution of Fluorinated Aromatic Compounds in Chemical Research

The journey of fluorinated aromatic compounds dates back to the early 20th century. numberanalytics.com Initial attempts to synthesize these molecules were fraught with challenges due to the extreme reactivity of elemental fluorine and a limited arsenal (B13267) of effective fluorinating agents. numberanalytics.com A significant breakthrough came in 1927 with the development of the Schiemann reaction, which utilized diazonium salts of aromatic amines to introduce fluorine. nih.gov Another pivotal moment was the discovery of nucleophilic halogen exchange (Halex) reactions in 1936, where chlorine or bromine atoms on an aromatic ring could be replaced with fluorine using reagents like potassium fluoride (B91410). nih.govresearchgate.net

The mid-20th century witnessed a rapid acceleration in organofluorine chemistry, driven by the burgeoning demand for fluorinated materials in various industrial applications. numberanalytics.com The development of new and more selective fluorinating agents, such as N-fluoro compounds, and the advent of transition metal-catalyzed and electrochemical fluorination methods have further expanded the synthetic chemist's toolkit. numberanalytics.combeilstein-journals.org These advancements have made a diverse range of fluorinated aromatic compounds, once considered chemical curiosities, readily accessible for investigation and application. numberanalytics.com

The Unique Role of Fluorine Substitution in Modulating Aromatic System Reactivity

The introduction of fluorine atoms onto an aromatic ring dramatically alters its electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com However, this same property enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in synthetic chemistry. masterorganicchemistry.com

Interestingly, in SNAr reactions, fluorine can act as an effective leaving group, a counterintuitive role given the strength of the carbon-fluorine bond. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring, a process accelerated by fluorine's electron-withdrawing nature. masterorganicchemistry.com The subsequent loss of the fluoride ion restores the aromaticity of the ring. masterorganicchemistry.com

Furthermore, fluorine substitution can influence the acidity of nearby functional groups. For instance, a fluorine atom positioned ortho to a phenolic hydroxyl group can increase its acidity. tandfonline.com The presence of fluorine can also impact the conformation and metabolic stability of molecules, making it a valuable tool in drug design. tandfonline.com The introduction of fluorine can also enhance the thermal stability and chemical resistance of polymers containing fluorinated aromatic units. acs.org

Significance of Aminophenolic Scaffolds in Modern Synthetic and Applied Chemistry

Aminophenolic scaffolds are privileged structures in organic chemistry, serving as versatile building blocks for the synthesis of a wide array of more complex molecules. researchgate.net The presence of both an amino and a hydroxyl group on the same aromatic ring provides multiple reactive sites for chemical modification. acs.org These scaffolds are particularly important in the synthesis of heterocyclic compounds, such as benzoxazoles, which are of significant interest in medicinal chemistry and materials science. thieme-connect.comnih.gov

The o-aminophenol moiety, in particular, is a key precursor for the construction of 2-aminophenoxazinone architectures, which are found in various natural products and biologically active molecules. rsc.org The ability of the amino and hydroxyl groups to participate in condensation and cyclization reactions makes the aminophenolic framework a cornerstone for generating molecular diversity. thieme-connect.comnih.gov

Research Rationale for Investigating 3-Amino-2,6-difluorophenol

The specific compound, this compound, combines the key features of a fluorinated aromatic system and an aminophenolic scaffold. The rationale for its investigation stems from its potential as a valuable intermediate in several key areas:

Pharmaceutical Synthesis: As a fluorinated building block, it can be used to synthesize novel drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final compound. tandfonline.comontosight.ai

Materials Science: The difluorinated phenol (B47542) structure suggests potential applications in the development of high-performance polymers and coatings with enhanced thermal stability and chemical resistance. acs.orgontosight.ai

Agrochemicals: Similar to pharmaceuticals, the incorporation of this scaffold into agrochemical agents could lead to improved efficacy and environmental profiles. chemimpex.com

The strategic placement of the amino and difluoro-substituted phenol groups provides a unique combination of reactivity and properties, making this compound a target of interest for synthetic chemists exploring new molecular architectures with potentially valuable applications.

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 113512-69-9 | C6H5F2NO | 145.11 |

| This compound hydrochloride | 2174000-39-4 | Not Available | Not Available |

| 6-Amino-2,3-difluorophenol (B104598) | 115551-33-2 | C6H5F2NO | 145.11 |

| 2,6-Difluorophenol (B125437) | 28177-48-2 | C6H4F2O | 130.09 |

| 4-amino-2,6-difluorophenol | Not Available | C6H5F2NO | 145.11 |

Synthetic Methodologies for this compound and Related Systems

The synthesis of this compound, a fluorinated aromatic compound with applications in pharmaceuticals and materials science, involves intricate chemical strategies. ontosight.aiontosight.ai The strategic placement of amino and fluoro groups on the phenol ring necessitates a nuanced approach to synthesis, focusing on regioselectivity and the use of specialized reagents. This article explores various methodologies for constructing the this compound core and related structures, highlighting key chemical transformations and the integration of green chemistry principles.

Structure

3D Structure

Properties

Molecular Formula |

C6H5F2NO |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

3-amino-2,6-difluorophenol |

InChI |

InChI=1S/C6H5F2NO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2 |

InChI Key |

KSSLPYUSZMMAPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)O)F |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 3 Amino 2,6 Difluorophenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. For 3-Amino-2,6-difluorophenol, these calculations would typically involve solving the Schrödinger equation to determine the molecule's wave function and energy. From this, a variety of properties could be derived, including the distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the total electronic energy. These calculations provide insight into the molecule's stability and the energies of its different electronic states.

Density Functional Theory (DFT) and Ab Initio Approaches to Molecular Properties

Density Functional Theory (DFT) and ab initio methods are the primary tools for calculating the molecular properties of compounds like this compound. rsc.org

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by focusing on its electron density. rjpn.org Methods like B3LYP are commonly paired with basis sets (e.g., 6-31G* or 6-311++G(d,p)) to optimize the molecular geometry and calculate properties such as bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com Thermodynamic properties including enthalpy, entropy, and Gibbs free energy can also be computed. researchgate.net

Ab Initio Methods , such as Hartree-Fock (HF), are based on first principles without the use of experimental data. These methods provide a rigorous approach to calculating molecular orbitals and their energies, forming a basis for more complex calculations that account for electron correlation.

If these studies were performed on this compound, the resulting data could be presented as follows:

Table 1: Hypothetical Calculated Molecular Properties of this compound

| Property | Calculation Method | Basis Set | Calculated Value |

|---|---|---|---|

| Total Energy | DFT (B3LYP) | 6-311++G(d,p) | Data not available |

| Dipole Moment | DFT (B3LYP) | 6-311++G(d,p) | Data not available |

| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Data not available |

| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Data not available |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, DFT calculations could predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical frequencies, when appropriately scaled, can be correlated with experimental spectral bands to assign specific vibrational modes, such as O-H, N-H, and C-F stretching and bending. Similarly, electronic transition energies can be calculated to predict UV-Vis absorption spectra, and nuclear magnetic shielding constants can be computed to predict NMR chemical shifts.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. An MD simulation of this compound would require a force field, a set of parameters that defines the potential energy of the system. By simulating the molecule in a solvent like water, researchers could analyze its conformational preferences, the stability of different rotamers (e.g., rotation around the C-O or C-N bonds), and the structure of the surrounding solvent shell. This provides insights into how the molecule behaves in a realistic chemical environment.

Analysis of Reactivity Descriptors: Fukui Functions and Electrostatic Potential Maps

Reactivity descriptors derived from computational calculations help predict how a molecule will interact with other chemical species.

Fukui Functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, one can determine which atoms are most likely to donate or accept electrons.

Molecular Electrostatic Potential (MEP) Maps visualize the electrostatic potential on the electron density surface of a molecule. These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen, nitrogen, and fluorine atoms, and positive potential around the hydrogen atoms of the hydroxyl and amino groups.

Table 2: Hypothetical Fukui Function Indices for Selected Atoms of this compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

|---|---|---|---|

| O | Data not available | Data not available | Data not available |

| N | Data not available | Data not available | Data not available |

| C1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

Reactivity and Mechanistic Studies of 3 Amino 2,6 Difluorophenol

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenol (B47542) Ring

Electrophilic aromatic substitution (SEAr) on the 3-Amino-2,6-difluorophenol ring is governed by the cumulative directing effects of the substituents. wikipedia.org The hydroxyl and amino groups are powerful activating groups that stabilize the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.orgyoutube.com They strongly direct incoming electrophiles to the positions ortho and para relative to themselves. Conversely, the fluorine atoms are deactivating due to their high electronegativity (inductive effect) but also direct ortho and para due to resonance effects.

Given the substitution pattern of this compound:

The -OH group at C1 directs to C2 (occupied by F), C4, and C6 (occupied by F).

The -NH2 group at C3 directs to C2 (occupied by F), C4, and C6 (occupied by F).

The -F atoms at C2 and C6 direct to C1 (occupied by OH), C3 (occupied by NH2), C4, and C5.

The positions C4 and C5 are the most likely sites for electrophilic attack. The C4 position is para to the hydroxyl group and ortho to the amino group, making it highly activated. The C5 position is meta to the hydroxyl and amino groups but ortho to a fluorine atom. Therefore, substitution is strongly favored at the C4 position, driven by the powerful activating and directing effects of both the hydroxyl and amino groups.

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-3-amino-2,6-difluorophenol | The -OH and -NH₂ groups strongly activate the C4 position for substitution. masterorganicchemistry.com |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3-amino-2,6-difluorophenol | The nitronium ion (NO₂⁺) will attack the most electron-rich position, C4. masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-3-amino-2,6-difluorophenol | The acylium ion is a bulky electrophile that will substitute at the highly activated and sterically accessible C4 position. wikipedia.org |

Nucleophilic Aromatic Substitution Reactions Activated by Fluorine

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the amino and hydroxyl groups are electron-donating, which disfavors a classical SNAr mechanism by destabilizing the negatively charged Meisenheimer complex intermediate. youtube.com

Research on related compounds like 4,5-difluoro-1,2-dinitrobenzene shows that fluorine atoms are readily displaced by nucleophiles. nih.gov In that case, the nitro groups provide the necessary activation. For this compound, any potential SNAr reaction would represent a departure from typical reactivity patterns and would likely require specialized conditions to overcome the high activation energy barrier.

Oxidative and Reductive Transformations of the Aminophenol Moiety

The aminophenol scaffold is redox-active. The amino and hydroxyl groups render the molecule susceptible to oxidation, while the synthesis of the compound often involves a key reduction step.

Oxidative Transformations: Aminophenols can be oxidized to form quinone-imines or quinones. The presence of two electron-donating groups makes the aromatic ring highly susceptible to oxidation. Mild oxidizing agents can lead to polymerization or the formation of complex colored products. Stronger, controlled oxidation could potentially yield a difluorinated quinone-imine, although such compounds are often unstable.

Reductive Transformations: The synthesis of aminophenols frequently involves the reduction of a nitrophenol precursor. For example, the related compound 4-Amino-2,6-difluorophenol is synthesized via the catalytic hydrogenation of 4-nitro-2,6-difluorophenol. chemicalbook.com This process typically employs a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. chemicalbook.com A similar strategy could be envisioned for the synthesis of this compound from a corresponding 3-nitro-2,6-difluorophenol.

| Transformation | Typical Reagents | Starting Material | Product | Yield |

| Reduction | H₂, 10% Pd/C, Ethanol | 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene | 4-Amino-2,6-difluorophenol | 95% chemicalbook.com |

| Reduction | H₂, 5% Pd/C, Methanol | 4-Nitro-2,6-difluorophenol | 4-Amino-2,6-difluorophenol | 89.7% chemicalbook.com |

| *Data for the isomeric 4-Amino-2,6-difluorophenol is presented to illustrate a typical reductive transformation. |

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry relies heavily on cross-coupling reactions to form C-C and C-N bonds, often catalyzed by transition metals like palladium or copper. mdpi.comuri.edu this compound can serve as a building block in these reactions, either directly or after functionalization.

Carbon-Carbon Bond Formation: For Suzuki-Miyaura or Sonogashira couplings, the phenol would first need to be converted into a more suitable coupling partner, such as a triflate (-OTf), which is an excellent leaving group. The resulting aryl triflate could then be coupled with boronic acids or terminal alkynes. Alternatively, a halogen (e.g., bromine or iodine) could be introduced at the C4 position via electrophilic aromatic substitution, providing a handle for various cross-coupling reactions. db-thueringen.de

Carbon-Nitrogen Bond Formation: The amino group in this compound can participate directly in C-N bond-forming reactions, such as the Buchwald-Hartwig amination. beilstein-journals.org In this case, the aminophenol would act as the nucleophilic amine component, reacting with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand to form a diarylamine. Copper-catalyzed Ullmann-type reactions are also a viable method for forming C-N bonds with aryl halides. nih.govnih.gov

| Reaction Type | Catalyst System (Example) | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Pd(OAc)₂, Ligand, Base | Aryl-OTf + Ar'-B(OH)₂ | C-C |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand, Base | Aryl-X + this compound | C-N beilstein-journals.org |

| Ullmann Condensation | CuI, Ligand, Base | Aryl-X + this compound | C-N nih.gov |

Sigmatropic Rearrangements and Pericyclic Reactions

Sigmatropic rearrangements are concerted, intramolecular pericyclic reactions where a sigma bond migrates across a pi-conjugated system. wikipedia.org The most relevant of these for a phenol derivative is the Claisen rearrangement.

Claisen Rearrangement: This nih.govnih.gov-sigmatropic rearrangement requires the substrate to be an allyl aryl ether. libretexts.org Therefore, this compound would first need to be alkylated with an allyl halide (e.g., allyl bromide) to form 3-Amino-2,6-difluoro-1-(allyloxy)benzene. Upon heating, this ether would undergo a nih.govnih.gov-sigmatropic rearrangement. mdpi.com The allyl group would migrate to an ortho position. Since both ortho positions (C2 and C6) are blocked by fluorine atoms, a subsequent rearrangement to the para position (C4) would be expected, in what is known as a para-Claisen rearrangement. wikipedia.org The initial rearrangement would form a dienone intermediate, which would then tautomerize to restore aromaticity, yielding 4-Allyl-3-amino-2,6-difluorophenol. libretexts.org

Pericyclic reactions like the Diels-Alder reaction are less likely to involve the aromatic ring of this compound directly, as this would require overcoming the significant energy barrier of disrupting aromaticity.

Reaction Kinetics and Transition State Analysis

Detailed kinetic and mechanistic studies on this compound are not widely available in the public literature. However, the principles governing its reactions can be inferred from studies on similar molecules.

Reaction Kinetics: The rate of electrophilic aromatic substitution would be expected to be very high due to the potent activating effects of the -OH and -NH2 groups, despite the deactivating nature of the fluorine atoms. Kinetic studies on the reaction of 2,6-dichlorophenol-indophenol with cysteine have been performed, demonstrating that the reactivity of such phenolic systems is highly pH-dependent. researchgate.net A similar pH dependence would be expected for reactions involving this compound, as the protonation state of the amino and hydroxyl groups would significantly alter their electronic effects and thus the reaction rates. For SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group. masterorganicchemistry.com The transition state for this step would be stabilized by electron-withdrawing groups, explaining why such a reaction would be slow for this molecule.

Transition State Analysis: Computational chemistry provides a powerful tool for analyzing the transition states of these reactions. For a nih.govnih.gov-sigmatropic Claisen rearrangement, the reaction is predicted by Woodward-Hoffmann rules to proceed suprafacially through a concerted, six-membered, chair-like transition state. mdpi.comuh.edu For electrophilic substitution, transition state analysis would confirm that the arenium ion intermediate with the electrophile at the C4 position is significantly lower in energy than intermediates corresponding to attack at other positions, due to superior charge delocalization involving the lone pairs of both the oxygen and nitrogen atoms.

Applications and Emerging Research Frontiers of 3 Amino 2,6 Difluorophenol

Intermediates in Advanced Organic Synthesis

In organic synthesis, 3-Amino-2,6-difluorophenol serves as a versatile intermediate for constructing complex molecules. Its amino and hydroxyl groups provide reactive sites for a wide range of chemical transformations, while the fluorinated ring offers a stable core that can impart desirable properties to the final product.

Precursors for Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced metabolic stability and binding affinity to biological targets nih.gove-bookshelf.de. The structure of this compound, containing ortho- and meta-positioned reactive groups, makes it an ideal precursor for synthesizing various fluorinated heterocycles.

The amino and hydroxyl groups can participate in cyclization reactions to form rings containing nitrogen and oxygen. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fluorinated benzoxazoles or other related heterocyclic systems. The fluorine atoms on the benzene (B151609) ring increase the acidity of the phenolic proton and influence the nucleophilicity of the amino group, thereby affecting the reaction pathways and yields. The strategic placement of fluorine can steer reactions toward specific isomers and enhance the stability of the resulting heterocyclic structure .

Key Synthetic Transformations:

| Heterocyclic System | Required Reagent Class | Potential Application Area |

| Benzoxazoles | Carboxylic acids or derivatives | Medicinal Chemistry |

| Phenoxazines | Dihalobenzenes (via Ullmann condensation) | Materials Science (e.g., dyes) |

| Fluorinated Pyridines | Ring-closing metathesis precursors | Agrochemicals |

Building Blocks for Complex Polycyclic Systems

The synthesis of complex polycyclic systems, which form the core of many natural products and therapeutic agents, often relies on strategic bond-forming reactions that build molecular complexity in a controlled manner researchgate.netbohrium.com. This compound can serve as a foundational building block in the assembly of such intricate structures.

Its rigid aromatic core provides a scaffold upon which additional rings can be constructed. The functional groups allow for the attachment of other molecular fragments through reactions like amide bond formation, ether synthesis, or palladium-catalyzed cross-coupling reactions. The steric and electronic influence of the fluorine atoms can be leveraged to control the stereochemistry of these subsequent reactions, guiding the formation of specific three-dimensional structures. This level of control is critical in total synthesis, where achieving the correct spatial arrangement of atoms is paramount researchgate.netbohrium.com.

Contributions to Materials Science Research

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make this compound an attractive component for advanced materials chemimpex.comcymitquimica.com.

Monomers for High-Performance Fluorinated Polymers and Copolymers

High-performance polymers are sought after for applications in demanding environments, such as in the aerospace, electronics, and automotive industries. Incorporating fluorine into polymer backbones is a well-established strategy to enhance their properties . This compound can be used as a monomer in polymerization reactions.

For example, the amino and hydroxyl groups can react with diacyl chlorides or diisocyanates to form fluorinated polyamides, polyimides, or polyurethanes. The resulting polymers are expected to exhibit superior thermal stability, resistance to chemical degradation, and desirable dielectric properties due to the strong carbon-fluorine bonds.

Properties Imparted by Fluorination in Polymers:

| Property | Consequence |

| High Thermal Stability | Resistance to degradation at high temperatures |

| Chemical Inertness | Durability in corrosive environments |

| Low Dielectric Constant | Suitability for microelectronics and high-frequency applications |

| Hydrophobicity | Water-repellent and anti-fouling characteristics |

Precursors for Advanced Coatings and Functional Surfaces

The development of advanced coatings and functional surfaces is critical for protecting materials from environmental degradation and for imparting specific surface properties like water repellency or biocompatibility. This compound can be used as a precursor to synthesize materials for such applications chemimpex.com.

Through chemical modification, the amino or hydroxyl groups can be functionalized with polymerizable groups (e.g., acrylates) or with moieties that can anchor to a surface (e.g., silanes). Subsequent polymerization or surface deposition can create thin films with a high density of fluorine atoms at the surface. These fluorinated surfaces typically exhibit low surface energy, leading to hydrophobic and oleophobic (oil-repellent) properties, which are beneficial for creating self-cleaning and anti-fouling coatings.

Reagents in Analytical Chemistry Methodologies

In analytical chemistry, reagents are needed for the sensitive and selective detection of specific analytes. While direct evidence for this compound is limited, related isomers like 6-amino-2,3-difluorophenol (B104598) are employed as reagents for detecting and quantifying phenolic compounds in environmental samples chemimpex.com.

By extension, this compound could potentially be used in similar derivatization strategies. The amino group can react with specific functional groups in target analytes to form a stable, detectable product, often with enhanced chromatographic or spectroscopic properties. For instance, it could be used in high-performance liquid chromatography (HPLC) methods, where it reacts with an analyte to form a fluorescent derivative, allowing for highly sensitive detection nih.gov. The fluorine atoms can also serve as a useful probe in ¹⁹F NMR spectroscopy, a powerful analytical technique.

Development of Novel Detection Probes for Phenolic Compounds

The development of sensitive and selective probes for detecting phenolic compounds is a significant area of analytical chemistry. Aminophenol derivatives can serve as reagents that react with target phenols to produce a new compound with a distinct signal, often colorimetric or fluorescent, that can be easily measured. While specific probes derived from this compound are not extensively documented, its chemical structure is suitable for such applications. The amino group allows for derivatization to create a reactive moiety that can selectively bind to phenolic compounds, and the fluorine atoms can modulate the electronic properties of the resulting probe to enhance detection sensitivity.

Applications in Environmental Analytical Techniques

Phenolic compounds are recognized as significant environmental pollutants that can impact water quality. nih.gov Consequently, robust analytical techniques are necessary for their detection and quantification in environmental samples. nih.govnih.govresearchgate.net Derivatization agents are often employed to improve the chromatographic separation and detection of phenols. researchgate.netresearchgate.net The use of fluorinated reagents like this compound could potentially be used to create derivatives of environmental phenols that are more readily detectable by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), particularly when coupled with sensitive detectors like mass spectrometry.

Research in Biological Chemistry and Enzyme Studies

Fluorinated molecules are powerful tools in biological chemistry for studying the structure and function of enzymes and proteins.

Incorporating fluorine atoms into a natural substrate analogue can provide a sensitive probe for studying enzyme-substrate interactions. The fluorine atom can be used as a reporter for NMR spectroscopy studies or can subtly alter the electronic nature of the substrate to investigate the catalytic mechanism. This compound could serve as a building block for creating such fluorinated analogues for enzymes that process phenolic substrates. The specific placement of fluorine atoms can help map the active site of an enzyme and clarify binding modes. mdpi.com

The scaffold of this compound is a candidate for the development of novel biochemical probes. mdpi.comrsc.org By attaching reporter groups (e.g., fluorophores, biotin) to the aminophenol structure, researchers can design molecules to investigate biological processes. These probes can be used in assays to measure enzyme activity or to visualize specific targets within cells. The fluorinated nature of the core structure can enhance the probe's stability and cell permeability.

Development of Agrochemical Precursors and Derivatives

The introduction of fluorine into active molecules is a well-established strategy in the agrochemical industry to enhance the efficacy and metabolic stability of herbicides, fungicides, and insecticides. ccspublishing.org.cnnih.govresearchgate.net Fluorinated building blocks are therefore critical intermediates in the synthesis of new crop protection agents.

This compound serves as a potential precursor for the synthesis of more complex heterocyclic structures that form the core of many modern agrochemicals. epo.orgepo.orggoogle.commdpi.com The amino and hydroxyl groups on the ring are reactive sites that can be readily modified in multi-step synthetic pathways. For example, these functional groups can be used to build pyridine (B92270) or pyrimidine (B1678525) rings, which are common in herbicidal and fungicidal compounds. unifiedpatents.comgoogle.comjustia.com The difluorophenyl moiety is a desirable feature that can contribute to the biological activity of the final product.

The table below summarizes the potential applications and the role of this compound's key structural features.

| Application Area | Relevant Field | Role of this compound | Key Structural Features Utilized |

| Detection Probes | Analytical Chemistry | Potential derivatizing agent for phenols | Amino group, Fluorine atoms |

| Environmental Analysis | Environmental Science | Potential reagent for trace analysis of pollutants | Amino group |

| Enzyme Studies | Biochemistry | Building block for fluorinated substrate analogues | Fluorine atoms, Phenol (B47542) structure |

| Biochemical Probes | Chemical Biology | Scaffold for fluorescent or affinity probes | Amino group, Aromatic ring |

| Agrochemicals | Agricultural Science | Intermediate for herbicidal/fungicidal synthesis | Amino group, Hydroxyl group, Difluorophenyl moiety |

Structure-Activity Relationship Studies for Agrochemical Innovation

The strategic incorporation of fluorine atoms into the molecular framework of potential agrochemicals is a key strategy for enhancing their efficacy and metabolic stability. In the context of this compound, structure-activity relationship (SAR) studies are crucial in elucidating how the specific arrangement of its functional groups—the amino, hydroxyl, and two fluorine atoms on the phenyl ring—influences its biological activity.

The presence and position of fluorine on an aromatic ring can significantly alter the compound's chemical properties and its interaction with biological targets in pests and plants. frontiersin.org Changes in lipophilicity, for instance, can affect how a compound partitions into membranes, which in turn can modulate its hydrophobic interactions with receptors or enzymes. frontiersin.org

In SAR studies for agrochemical development, researchers systematically modify the structure of a lead compound, such as a derivative of this compound, and assess the resulting impact on its desired activity, be it herbicidal, fungicidal, or insecticidal. For example, the amino and hydroxyl groups can be derivatized to explore a range of chemical space and optimize activity. The difluoro substitution pattern is of particular interest as it can influence the acidity of the phenolic proton and the basicity of the amino group, thereby affecting binding characteristics and bioavailability.

The insights gained from these SAR studies are instrumental in the rational design of new agrochemicals with improved performance profiles. By understanding the relationship between molecular structure and biological function, scientists can develop more potent and selective crop protection agents.

| Structural Feature of this compound | Potential Impact on Agrochemical Activity |

|---|

| 2,6-Difluoro Substitution | - Alters electronic properties of the phenyl ring.

Academic Research in Medicinal Chemistry

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of certain functional groups with bioisosteres is a well-established approach in drug design to enhance a molecule's therapeutic properties. Fluorine has emerged as a versatile element in the design of bioisosteres due to its unique combination of properties. researchgate.netacs.org

The electronic properties and relatively small size of the fluorine atom allow it to serve as a bioisosteric replacement for a hydrogen atom, a hydroxyl group, or even a methyl group. researchgate.netacs.org Such substitutions can profoundly influence a molecule's potency, conformation, metabolism, and membrane permeability. acs.org For instance, the 2,6-difluorophenol (B125437) moiety has been investigated as a lipophilic bioisostere of a carboxylic acid. nih.gov

This compound serves as a valuable starting material for the synthesis of more complex fluorinated bioisosteres. Its pre-existing fluorinated phenyl ring provides a scaffold upon which medicinal chemists can build, incorporating it into larger molecules to fine-tune their biological activity. The synthesis of such compounds often involves the chemical modification of the amino and hydroxyl groups to attach the fluorinated core to other pharmacologically relevant structures. The development of synthetic methodologies for creating fluorinated bioisosteres remains a significant area of research. nih.gov

| Bioisosteric Replacement Involving Fluorine | Example | Impact on Molecular Properties |

|---|---|---|

| Hydrogen to Fluorine | A common substitution on an aromatic ring. | Increases metabolic stability and can alter binding affinity. acs.org |

| Hydroxyl Group to Fluorine | Replacing a phenolic -OH with -F. | Reduces hydrogen bonding potential but increases lipophilicity. |

| Carboxylic Acid to 2,6-Difluorophenol | Using the difluorophenol moiety as a mimic. | Increases lipophilicity while maintaining acidic character. nih.gov |

One of the most significant impacts of fluorination is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. nih.gov By strategically placing fluorine atoms at sites that are susceptible to metabolic attack, the half-life of a drug can be extended. nih.gov

Fluorine's high electronegativity can also influence a molecule's binding affinity for its target. tandfonline.com It can alter the acidity or basicity of nearby functional groups, which can lead to stronger interactions with amino acid residues in a protein's binding pocket. acs.org Furthermore, fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, further stabilizing the drug-target complex. researchgate.net

| Property of Fluorine | Consequence in Drug Design |

|---|

| High Electronegativity | - Modulates pKa of adjacent functional groups, enhancing binding affinity. acs.org

The synthesis of new drugs is a complex process that often relies on the availability of versatile chemical building blocks, or intermediates. Fluorinated intermediates, such as this compound, are particularly valuable in drug discovery research. nbinno.com These molecules provide a pre-functionalized and fluorinated core structure, which can streamline the synthesis of novel drug candidates. nbinno.com

Using a fluorinated intermediate like this compound offers several advantages. It allows for the precise and regioselective introduction of fluorine atoms into the target molecule, which can be challenging to achieve through late-stage fluorination reactions. rsc.org This control is crucial for systematically studying the effects of fluorination on biological activity.

The amino and hydroxyl groups on this compound serve as convenient handles for further chemical elaboration. These functional groups can be readily modified to append a wide variety of other chemical moieties, enabling the rapid generation of a library of related compounds for biological screening. This approach accelerates the drug discovery process by allowing researchers to quickly explore the structure-activity relationships around a promising fluorinated scaffold.

The demand for novel fluorinated building blocks continues to grow as the importance of fluorine in medicinal chemistry becomes increasingly recognized. nih.gov The development of efficient and scalable synthetic routes to intermediates like this compound is therefore an active area of academic and industrial research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.